molecular formula C15H16N2OS B4929894 N-(2-hydroxy-2-phenylethyl)-N'-phenylthiourea

N-(2-hydroxy-2-phenylethyl)-N'-phenylthiourea

Cat. No. B4929894
M. Wt: 272.4 g/mol
InChI Key: XSGPVHATPHHRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylethyl)-N'-phenylthiourea, commonly known as HETP, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. HETP is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of HETP is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, as well as the expression of certain cytokines and growth factors. HETP has also been shown to induce apoptosis in certain cancer cells.
Biochemical and Physiological Effects:
HETP has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and fungi, as well as its potential as an antitumor agent. It has also been shown to modulate the immune system and act as an antioxidant.

Advantages and Limitations for Lab Experiments

One advantage of using HETP in lab experiments is its ability to inhibit the growth of certain bacteria and fungi, making it a useful tool for studying these organisms. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many future directions for research on HETP, including further studies on its mechanism of action and its potential as an antitumor agent. It could also be studied for its potential as an antioxidant and its ability to modulate the immune system. Additionally, further research could be done on the synthesis of HETP and its derivatives, as well as their potential applications in various fields.

Synthesis Methods

HETP can be synthesized through various methods, including the reaction of phenylisothiocyanate with 2-phenylethanol in the presence of a base, or the reaction of phenylisothiocyanate with phenylethanolamine in the presence of a base. The resulting compound is then purified through recrystallization or column chromatography.

Scientific Research Applications

HETP has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of certain bacteria and fungi. HETP has also been studied for its potential as an antioxidant, as well as its ability to modulate the immune system.

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGPVHATPHHRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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